molecular formula C25H18ClN3O2 B11268365 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11268365
M. Wt: 427.9 g/mol
InChI Key: APKBJKGHWRKPKW-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings. The presence of both a chlorophenyl and a naphthalenylmethyl group adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and formamide derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Naphthalenylmethyl Group: This can be accomplished through a nucleophilic substitution reaction using naphthalen-1-ylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
  • 3-[(4-methylphenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 3-[(4-chlorophenyl)methyl]-1-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H18ClN3O2/c26-20-12-10-17(11-13-20)15-29-24(30)23-22(9-4-14-27-23)28(25(29)31)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-14H,15-16H2

InChI Key

APKBJKGHWRKPKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4

Origin of Product

United States

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